![molecular formula C22H39NO2 B14493119 1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) CAS No. 64153-49-7](/img/structure/B14493119.png)
1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is an organic compound characterized by the presence of a 3,5-di-tert-butylphenyl group attached to a butan-2-ol moiety through an azanediyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) typically involves the reaction of 3,5-di-tert-butylphenylamine with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylphenol: A related compound with similar structural features but different functional groups.
3,5-Di-tert-butylcatechol: Another similar compound with hydroxyl groups instead of butan-2-ol moieties.
2,5-Di-tert-butyl-1,4-dimethoxybenzene: A compound with methoxy groups instead of butan-2-ol moieties.
Uniqueness
1,1’-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol) is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
64153-49-7 |
|---|---|
Formule moléculaire |
C22H39NO2 |
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
1-[3,5-ditert-butyl-N-(2-hydroxybutyl)anilino]butan-2-ol |
InChI |
InChI=1S/C22H39NO2/c1-9-19(24)14-23(15-20(25)10-2)18-12-16(21(3,4)5)11-17(13-18)22(6,7)8/h11-13,19-20,24-25H,9-10,14-15H2,1-8H3 |
Clé InChI |
ZNNAFXAAIBFBMW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN(CC(CC)O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


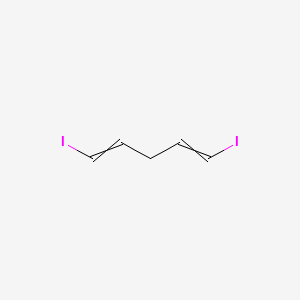
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
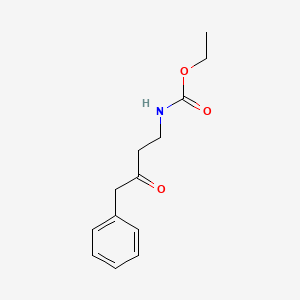
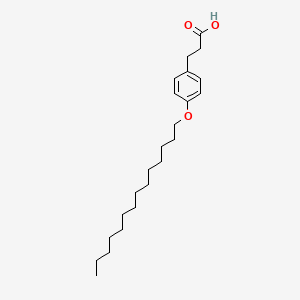
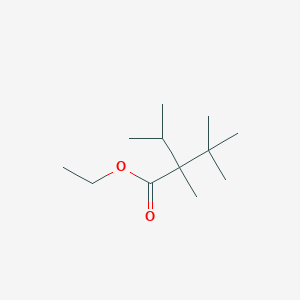
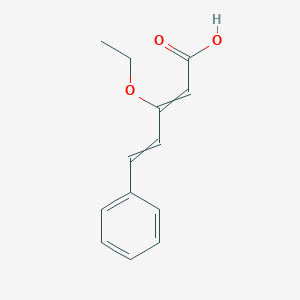
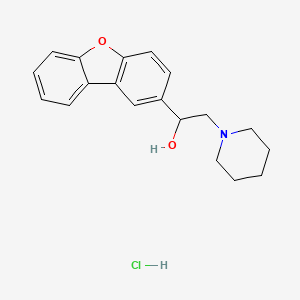
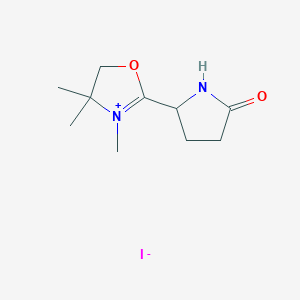
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
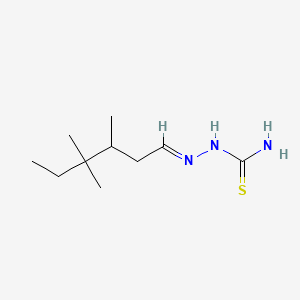
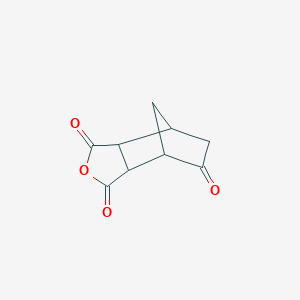
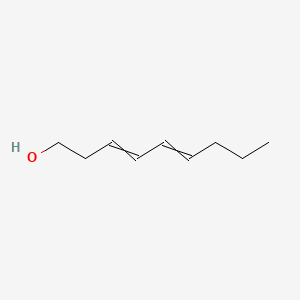
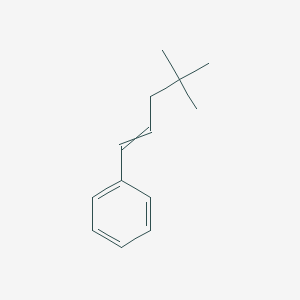
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
